![molecular formula C9H8N6O2 B1605314 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-73-2](/img/structure/B1605314.png)
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-Nitrophenyl” part suggests the presence of a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions involving nitration, substitution, or condensation .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions, often acting as electrophiles. The nitro group can also undergo reduction reactions .Scientific Research Applications
Selective Formylation of Amino Acids
This compound serves as a selective reagent for the formylation of terminal amino groups in basic amino acids like ornithine or lysine. It’s also used for the formylation of α-amino groups in peptides, which is crucial in protein synthesis and peptide modification studies .
Organic Synthesis
As a reactive intermediate, “6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine” finds utility in organic synthesis. It can be used to introduce nitrophenyl groups into molecular structures, which can then undergo further chemical transformations.
Pharmaceutical Preparation
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to react with other compounds makes it valuable for constructing complex drug molecules.
Photochromism Studies
The nitrophenyl group is often involved in photochromic compounds, which change color upon exposure to light. This property is explored for applications in smart windows, sunglasses, and optical data storage .
Enzyme Substrate for Esterase and Lipase
The compound can act as a substrate for enzymes like esterase and lipase. This application is significant in studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQRRZUQAFVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298151 | |
Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29366-73-2 | |
Record name | 29366-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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